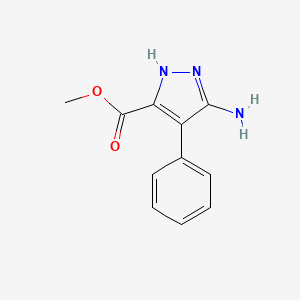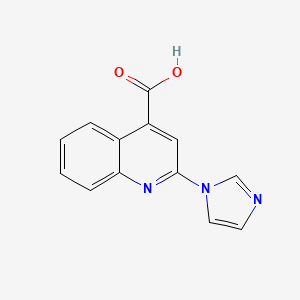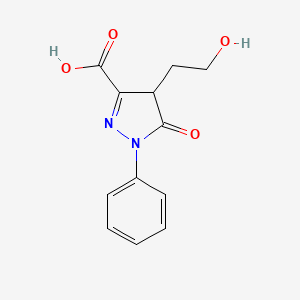![molecular formula C23H20ClFN4O2 B603369 2-chloro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide CAS No. 1003706-73-7](/img/structure/B603369.png)
2-chloro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide is a complex organic compound that features a pyridine ring, a piperazine ring, and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-fluorobenzoyl chloride with piperazine in the presence of a base such as triethylamine.
Coupling with Pyridine Derivative: The resulting piperazine intermediate is then coupled with 2-chloropyridine-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-chloro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Research: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-(4-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)pyridine-3-carboxamide
- 2-chloro-N-(4-{4-[(2-bromophenyl)carbonyl]piperazin-1-yl}phenyl)pyridine-3-carboxamide
Uniqueness
The presence of the fluorophenyl group in 2-chloro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Propiedades
Número CAS |
1003706-73-7 |
|---|---|
Fórmula molecular |
C23H20ClFN4O2 |
Peso molecular |
438.9g/mol |
Nombre IUPAC |
2-chloro-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H20ClFN4O2/c24-21-19(5-3-11-26-21)22(30)27-16-7-9-17(10-8-16)28-12-14-29(15-13-28)23(31)18-4-1-2-6-20(18)25/h1-11H,12-15H2,(H,27,30) |
Clave InChI |
JYCVAHQXFJJXDM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)C(=O)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


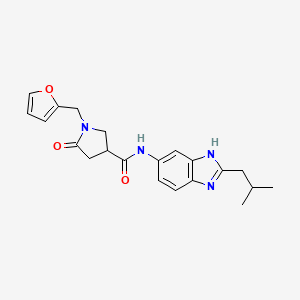
![3-[3-(1H-benzimidazol-2-yl)-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl]-N-methylbenzamide](/img/structure/B603287.png)
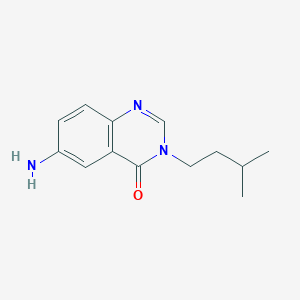

![N-(2-methyl-1H-benzimidazol-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B603298.png)
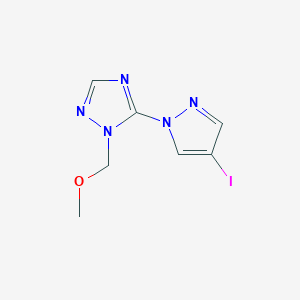
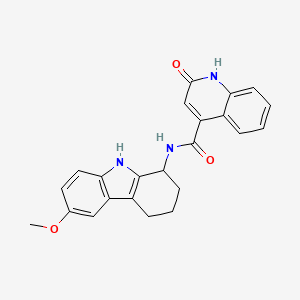

![1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-methylpiperazine](/img/structure/B603302.png)
![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(1H-tetraazol-5-yl)acetamide](/img/structure/B603304.png)
